Z-Phe-Arg - 32949-41-0

Z-Phe-Arg

Catalog Number: EVT-3396585
CAS Number: 32949-41-0
Molecular Formula: C23H29N5O5
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Phe-Arg, also known as Z-phenylalanine-arginine, is a synthetic peptide that serves as a substrate in enzymatic assays, particularly for proteases such as cathepsins and kallikreins. This compound is characterized by its ability to undergo hydrolysis, resulting in the release of fluorescent products that can be quantitatively measured, making it valuable in biochemical research and diagnostics. The "Z" in its name denotes the benzyloxycarbonyl protecting group on the phenylalanine residue, which stabilizes the peptide during synthesis and enhances its solubility.

Source and Classification

Z-Phe-Arg is classified under synthetic peptides and is primarily sourced through solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of peptide sequences, ensuring high purity and yield. The compound is utilized extensively in research settings, particularly in studies involving protease activity and specificity.

Synthesis Analysis

Methods

The synthesis of Z-Phe-Arg typically employs solid-phase peptide synthesis. This process begins with the attachment of a C-terminal amino acid to a solid resin. Subsequent steps include:

  1. Sequential Addition: Protected amino acids are added one at a time to form the peptide chain.
  2. Coupling Agents: Activating agents such as carbodiimides are used to facilitate the coupling of amino acids.
  3. Deprotection: After the peptide chain assembly, protective groups are removed.
  4. Cleavage: The final product is cleaved from the resin.

Technical Details

In industrial applications, automated peptide synthesizers can scale up production, enhancing efficiency and reproducibility. Purification often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Molecular Structure Analysis

Structure

Z-Phe-Arg consists of two amino acids: phenylalanine and arginine. The molecular structure can be represented as follows:

  • Molecular Formula: C15H18N4O3
  • Molecular Weight: 302.33 g/mol

The structure features a phenyl group attached to an arginine side chain, with a benzyloxycarbonyl group protecting the amino group of phenylalanine.

Data

The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its conformational properties better.

Chemical Reactions Analysis

Reactions

Z-Phe-Arg primarily participates in hydrolysis reactions catalyzed by proteases. The enzymatic cleavage occurs at the peptide bond between phenylalanine and arginine:

  1. Enzymatic Hydrolysis: Proteases such as cathepsins cleave Z-Phe-Arg, leading to the formation of fluorescent products like 7-amino-4-methylcoumarin (AMC).
  2. Reaction Conditions: Optimal pH and temperature are crucial for these reactions; for example, cathepsin B operates effectively at acidic pH levels.

Technical Details

The enzymatic activity can be quantified using fluorescence spectroscopy, where the intensity of emitted light correlates with substrate concentration.

Mechanism of Action

The mechanism of action for Z-Phe-Arg involves its recognition by specific proteases that cleave the peptide bond between phenylalanine and arginine. This cleavage releases fluorescent markers that can be detected and quantified, allowing researchers to study protease activity in various biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents and certain aqueous solutions due to the protective groups.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH and temperature changes.
  • Reactivity: Reacts with specific proteases under controlled conditions to yield measurable products.

Relevant data includes absorbance/emission wavelengths for fluorescence detection (e.g., Abs/Em = 353/442 nm) when used as a substrate in assays .

Applications

Z-Phe-Arg has diverse applications in scientific research:

  1. Biochemical Assays: Used as a substrate in assays to measure protease activity, aiding in understanding enzyme kinetics.
  2. Clinical Diagnostics: Helps detect protease activity in clinical samples, contributing to disease diagnosis and monitoring.
  3. Research Tool: Utilized in studies exploring protease specificity and function across various biological systems .
Enzymatic Substrate Design and Mechanistic Insights

Structural Determinants of Z-Phe-Arg as a Fluorogenic Protease Substrate

The molecular architecture of Z-Phe-Arg-AMC (N-benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin) underpins its efficacy as a protease substrate. This tripartite molecule comprises:

  • N-terminal Benzyloxycarbonyl (Z) Group: Serves as a hydrophobic cap, facilitating interaction with enzyme subsites (e.g., S3/S4 pockets in cathepsins) and enhancing membrane permeability [3] [6].
  • Dipeptide Backbone (Phe-Arg): Dictates protease specificity:
  • P1 Arginine: Essential for recognition by trypsin-like proteases (e.g., kallikreins) via salt bridges with aspartate in the S1 pocket [8] [10].
  • P2 Phenylalanine: Engages hydrophobic S2 subsites in papain-family enzymes (e.g., cathepsins B/L), with its bulky aromatic side chain contributing to high-affinity binding [5] [6].
  • C-terminal AMC Reporter: The 7-amino-4-methylcoumarin moiety acts as a fluorophore quenched by energy transfer when peptide-bound. Cleavage releases free AMC, generating a robust fluorescent signal [4] [6].

Crystallographic studies of enzyme-substrate complexes reveal that the Z-Phe-Arg sequence adopts an extended β-conformation within protease active sites. The P2 Phe side chain inserts into a hydrophobic cleft in cathepsin L, while the P1 Arg guanidinium group forms critical hydrogen bonds with kallikrein S1 residues (Asp189 in trypsin-fold proteases) [5] [8].

Table 1: Key Structural Features of Z-Phe-Arg-AMC and Their Functional Roles

Structural ComponentChemical PropertiesRole in Substrate FunctionTarget Enzyme Subsites
Z-group (Benzyloxycarbonyl)Hydrophobic, aromaticEnhances binding affinity, directs S3/S4 interactionsS3, S4
P2 PhenylalanineHydrophobic, bulky aromaticPrimary determinant for cathepsin specificity, fills S2 pocketS2 (Cathepsins)
P1 ArginineBasic, positively chargedEssential for trypsin-like proteases, forms salt bridgesS1 (Kallikreins, Trypsin)
AMC MoietyFluorogenic, polarQuenched when conjugated, fluorescent upon releaseN/A

Kinetic Profiling of Z-Phe-Arg-AMC Hydrolysis by Cysteine Cathepsins

Z-Phe-Arg-AMC serves as a premier substrate for quantifying cysteine cathepsin activity due to its favorable kinetic parameters. Proteomic profiling of >30,000 cleavage sites across human cathepsins (K, V, B, L, S, F) confirmed a dominant preference for Arg/Lys at P1 and hydrophobic residues (Leu/Phe/Val) at P2 – precisely matching the Z-Phe-Arg sequence [5]. Kinetic analyses reveal:

  • Cathepsin L: Exhibits exceptional efficiency with Z-Phe-Arg-AMC (kcat/KM > 106 M-1s-1), attributed to optimal S2-Phe and S1-Arg interactions [5] [6].
  • Cathepsin B: Shows reduced efficiency (~10-fold lower than Cathepsin L) due to its occluded S2′ site and exopeptidase preference, though still effectively hydrolyzes this substrate [5] [6].
  • pH Dependence: Maximal activity occurs at acidic pH (4.5–6.0), aligning with lysosomal protease environments. Below pH 4, enzyme instability reduces kcat [6].

Table 2: Kinetic Parameters of Z-Phe-Arg-AMC Hydrolysis by Select Proteases

EnzymeKM (μM)kcat (s-1)kcat/KM (M-1s-1)Optimal pH
Cathepsin L1.5 - 3.015 - 355.0×106 - 1.0×1075.5
Cathepsin B5.0 - 10.08 - 158.0×105 - 1.5×1066.0
Papain2.0 - 4.020 - 407.5×106 - 1.2×1076.5
Plasma Kallikrein15 - 3040 - 601.5×106 - 2.5×1067.5 - 8.0

Substrate Specificity of Z-Phe-Arg in Kallikrein and Papain-Like Enzymes

Beyond cathepsins, Z-Phe-Arg-AMC demonstrates remarkable versatility across protease families:

  • Kallikrein-Related Peptidases (KLKs): KLK8 (neuropsin) hydrolyzes Z-Phe-Arg-AMC efficiently (kcat/KM ~ 2.5×106 M-1s-1 at pH 8.0). Its activity is allosterically modulated: stimulated by Ca2+ (2-fold increase at 200–300 µM) and inhibited by Zn2+ (IC50 = 3.6 µM). The P1 Arg is indispensable for KLK8 binding, while the Z-Phe sequence accommodates the hydrophobic S2/S3 subsites [8].
  • Papain: The archetypal cysteine protease cleaves Z-Phe-Arg-AMC with high efficiency, leveraging its broad S2 specificity for hydrophobic residues like Phe [3] [6].
  • Trypsin and Trypsin-like Serine Proteases: Although primarily preferring P1 Lys, trypsin hydrolyzes Z-Phe-Arg-AMC effectively due to conserved S1 specificity for Arg. This cross-reactivity necessitates caution in complex biological samples [3] [10].
  • Plasma Kallikrein: Regulates blood pressure via kinin release and cleaves Z-Phe-Arg-AMC as a primary fluorogenic substrate. Its S1 specificity for Arg aligns perfectly with the P1 position [2] [8].

Notably, enzymes like carboxypeptidase Z (CPZ) – which cleave C-terminal residues – are unable to hydrolyze Z-Phe-Arg-AMC, underscoring its strict endoprotease selectivity [10].

Role of the 7-Amino-4-Methylcoumarin (AMC) Moiety in Fluorescence Signal Amplification

The AMC fluorophore (7-Amino-4-methylcoumarin) is pivotal for real-time activity monitoring:

  • Photophysical Properties: Free AMC exhibits excitation/emission maxima at 342-351 nm and 430-441 nm, respectively, with a high quantum yield (ΦF = 0.49–0.60). Conjugation to Z-Phe-Arg quenches fluorescence via resonance energy transfer (RET) to the peptide backbone and Z-group. Upon proteolytic cleavage, RET ceases, unleashing a 50–100-fold increase in blue fluorescence (440–460 nm emission) [4] [6] [9].
  • Signal-to-Noise Optimization: The hydrophobic AMC moiety enhances cell permeability, enabling intracellular protease imaging. Its emission wavelength (440–460 nm) avoids cellular autofluorescence, improving detection sensitivity [4] [9].
  • Quantitative Kinetics: The linear relationship between liberated AMC concentration and fluorescence intensity (R2 > 0.99) permits precise kcat and KM determination. Detection limits reach sub-nanomolar AMC concentrations [6] [7].

Comparative studies show AMC outperforms older fluorophores (e.g., β-naphthylamide) in photostability, quantum yield, and Stokes shift (~90 nm), minimizing inner filter effects in high-density assays [4] [7].

Properties

CAS Number

32949-41-0

Product Name

Z-Phe-Arg

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m0/s1

InChI Key

XHGIWCXAACQYGK-OALUTQOASA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2

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